N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide

Kinase Inhibition IKK2 Regioisomer Selectivity

N-(4,4-Difluorocyclohexyl)-1H-indole-6-carboxamide (CAS 2034386-62-2) is a synthetic small molecule with the molecular formula C15H16F2N2O and a molecular weight of 278.30 g/mol. It belongs to the indole carboxamide class, specifically featuring a carboxamide substituent at the 6-position of the indole ring and a 4,4-difluorocyclohexyl amine moiety.

Molecular Formula C15H16F2N2O
Molecular Weight 278.303
CAS No. 2034386-62-2
Cat. No. B2497164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide
CAS2034386-62-2
Molecular FormulaC15H16F2N2O
Molecular Weight278.303
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)(F)F
InChIInChI=1S/C15H16F2N2O/c16-15(17)6-3-12(4-7-15)19-14(20)11-2-1-10-5-8-18-13(10)9-11/h1-2,5,8-9,12,18H,3-4,6-7H2,(H,19,20)
InChIKeyKCQLZQSLBQESDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-1H-indole-6-carboxamide (CAS 2034386-62-2): Chemical Identity and Core Scaffold


N-(4,4-Difluorocyclohexyl)-1H-indole-6-carboxamide (CAS 2034386-62-2) is a synthetic small molecule with the molecular formula C15H16F2N2O and a molecular weight of 278.30 g/mol . It belongs to the indole carboxamide class, specifically featuring a carboxamide substituent at the 6-position of the indole ring and a 4,4-difluorocyclohexyl amine moiety . This compound is structurally related to a series of indole carboxamide derivatives disclosed in patents (e.g., US20070254873) as inhibitors of IKK2 (IκB kinase beta), a key regulator of the NF-κB inflammatory pathway [1]. The 6-carboxamide regioisomer distinguishes it from more common 2- and 3-substituted indole analogs, potentially offering a distinct pharmacological profile.

Why N-(4,4-Difluorocyclohexyl)-1H-indole-6-carboxamide Cannot Be Simply Replaced by Generic Indole Carboxamide Analogs


Indole carboxamides exhibit highly regiospecific biological activity depending on the carboxamide substitution position [1]. The 6-carboxamide substitution pattern on the indole ring creates a distinct hydrogen-bonding donor/acceptor geometry and electrostatic surface potential compared to the more common 2- or 3-carboxamide isomers, which directly impacts target binding . Additionally, the 4,4-difluorocyclohexyl group confers unique conformational constraints and lipophilicity (clogP ~2.94) [2] that differ significantly from analogs bearing cyclohexyl, phenyl, or heterocyclic substituents at the amide nitrogen. Generic substitution with a regioisomer (e.g., N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide, CAS 2034515-55-2) would be expected to produce fundamentally different pharmacological outcomes due to altered target engagement .

Quantitative Differentiation Evidence for N-(4,4-Difluorocyclohexyl)-1H-indole-6-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 6-Carboxamide vs. 3-Carboxamide Indole Scaffold

The target compound is the indole-6-carboxamide regioisomer, in contrast to the more widely commercialized indole-3-carboxamide analog (CAS 2034515-55-2). While both share the identical molecular formula (C15H16F2N2O, MW 278.30) and 4,4-difluorocyclohexyl substituent, the position of the carboxamide on the indole ring is a critical determinant of biological target engagement . In the IKK2 inhibitor patent family (US20070254873), the SAR explicitly demonstrates that the carboxamide position on the indole scaffold dictates kinase inhibitory potency and selectivity [1]. No direct head-to-head quantitative biological comparison between these two regioisomers is available in the permitted public literature. However, class-level inference from IKK2 SAR studies indicates that regioisomeric changes can result in order-of-magnitude differences in IC50 values [1].

Kinase Inhibition IKK2 Regioisomer Selectivity Indole Carboxamide

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile

The computed physicochemical properties of N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide provide key differentiation from common indole carboxamide analogs. The compound possesses a clogP of approximately 2.94 and a topological polar surface area (TPSA) of 29.27 Ų, with 3 hydrogen bond acceptors and 0 hydrogen bond donors (excluding the indole NH) [1]. In comparison, the hydroxamic acid-based HDAC8 inhibitor PCI-34051 (1-(4-methoxybenzyl)-N-hydroxy-1H-indole-6-carboxamide, CAS 950762-95-5), which shares the indole-6-carboxamide scaffold, has a TPSA of approximately 67-77 Ų due to its hydroxamic acid moiety, substantially altering its permeability and target engagement profile . The absence of a hydroxamic acid zinc-binding group in the target compound suggests it is not designed as a classical HDAC inhibitor, consistent with its patent context as an IKK2 inhibitor [2].

Lipophilicity clogP TPSA Drug-likeness Permeability

Target Class Differentiation: IKK2 Kinase Inhibitor vs. HDAC Inhibitor Indole Carboxamides

The target compound belongs to the GlaxoSmithKline IKK2 inhibitor series disclosed in US20070254873 and related filings, placing it in a distinct target class from the more widely studied indole-6-carboxamide HDAC inhibitors such as PCI-34051 . IKK2 (IKKβ) is a central kinase in the NF-κB signaling pathway, validated as a therapeutic target for rheumatoid arthritis, asthma, and COPD [1]. While the patent does not provide isolated IC50 data for N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide specifically, the structural features—particularly the 4,4-difluorocyclohexyl amide substituent and the 6-carboxamide regioisomer—are consistent with the IKK2 pharmacophore described in the patent SAR [2]. In contrast, indole-6-carboxamide HDAC8 inhibitors like PCI-34051 require a hydroxamic acid zinc-binding group for activity (HDAC8 IC50 = 10 nM) . The absence of this group in the target compound strongly indicates a non-HDAC mechanism.

IKK2 NF-kappaB Kinase Inhibitor Inflammation Indole Carboxamide

Molecular Property Differentiation: Rotatable Bonds and Conformational Flexibility

The 4,4-difluorocyclohexyl group in the target compound introduces unique conformational properties compared to analogs with aromatic or saturated hydrocarbon substituents. The compound has 4 rotatable bonds and a TPSA of 29.27 Ų [1]. The gem-difluoro substitution on the cyclohexyl ring restricts conformational flipping and alters the electrostatic potential of the cyclohexyl ring compared to non-fluorinated cyclohexyl analogs . In contrast, the closely related N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide (CAS 2034515-55-2) shares identical molecular formula and rotatable bond count but differs in the spatial orientation of the carboxamide relative to the indole ring system . The fluorine atoms increase metabolic stability at the cyclohexyl ring compared to non-fluorinated analogs, a property leveraged across multiple 4,4-difluorocyclohexyl-containing drug candidates including NMS-P118 (PARP-1 inhibitor) [2].

Conformational Analysis Rotatable Bonds 4,4-Difluorocyclohexyl Molecular Flexibility

Optimal Research and Procurement Scenarios for N-(4,4-Difluorocyclohexyl)-1H-indole-6-carboxamide


NF-κB Pathway and IKK2 Kinase Inhibitor Screening Programs

This compound is most appropriately deployed in IKK2/IKKβ inhibitor screening cascades for inflammatory disease research. Based on its patent provenance within the GSK IKK2 inhibitor series (US20070254873), it serves as a tool compound for exploring indole-6-carboxamide SAR around the IKK2 ATP-binding site [1]. Researchers should prioritize this compound specifically when the 6-carboxamide regioisomer is required to test pharmacophore hypotheses; the 3-carboxamide isomer (CAS 2034515-55-2) should not be substituted. Recommended assays include IKK2 enzymatic inhibition assays, NF-κB luciferase reporter gene assays, and LPS-induced TNFα release in THP-1 or PBMC models [1].

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies on Indole Carboxamides

The compound is uniquely suited for SAR studies that require systematic exploration of carboxamide position effects on the indole scaffold. The 6-carboxamide substitution pattern creates a distinct vector for hydrogen bonding with kinase hinge regions compared to 2- or 3-carboxamide isomers [2]. Procurement of both the 6-carboxamide target compound and its 3-carboxamide isomer (CAS 2034515-55-2) enables pairwise comparison studies to quantify the impact of regioisomerism on target potency and selectivity [2]. This is particularly valuable when the IKK2 patent literature indicates that small changes in the indole substitution pattern can dramatically alter kinase selectivity profiles [1].

Fluorinated Cyclohexyl Pharmacokinetic Probe Development

The 4,4-difluorocyclohexyl substituent makes this compound a valuable scaffold for studying the impact of gem-difluoro substitution on compound metabolic stability and pharmacokinetics. The fluorine atoms are expected to reduce CYP450-mediated oxidation at the cyclohexyl ring, extending metabolic half-life compared to non-fluorinated cyclohexyl analogs [3]. This property is relevant for medicinal chemistry programs seeking to improve the PK profile of indole carboxamide lead series. The compound can serve as a reference standard in metabolic stability assays (e.g., human liver microsome or hepatocyte incubation) when benchmarking fluorinated vs. non-fluorinated cyclohexyl-containing analogs [3].

Chemical Biology Tool for NF-κB-Dependent Gene Expression Studies

Given the well-established role of IKK2 in NF-κB activation, this compound is positioned as a chemical probe for dissecting NF-κB-dependent transcriptional responses in inflammatory and oncology models [1]. Appropriate experimental contexts include TNFα-stimulated IκBα degradation assays, NF-κB p65 nuclear translocation imaging, and NF-κB target gene expression profiling (e.g., ICAM-1, VCAM-1, IL-6, IL-8) [1]. The compound's moderate lipophilicity (clogP ~2.94) and reasonable TPSA (29.27 Ų) suggest adequate cell permeability for intracellular target engagement [2], though researchers should empirically confirm cellular activity through direct measurement of IKK2 downstream biomarkers.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-1H-indole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.